

In-depth Technical Guide to Hibarimicin C: Physicochemical Properties and Molecular Characteristics

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Compound of Interest		
Compound Name:	Hibarimicin C	
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Abstract

Hibarimicin C, a member of the hibarimicin family of complex polyketide antibiotics, has garnered significant interest within the scientific community for its potent biological activities, including antitumor and antibacterial properties. This technical guide provides a comprehensive overview of the physicochemical properties and molecular formula of **Hibarimicin C**. It details the experimental protocols for its isolation and characterization and presents its known mechanism of action as a tyrosine kinase inhibitor. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Molecular and Physicochemical Properties

Hibarimicin C is a complex glycosidic antibiotic produced by the actinomycete Microbispora rosea subsp. hibaria. Its intricate structure is characterized by a highly oxidized naphthylnaphthoquinone chromophore linked to several deoxyhexose sugar moieties.

Molecular Formula and Weight

The molecular formula of **Hibarimicin C** has been determined to be $C_{83}H_{110}O_{36}[1]$. This composition gives it a calculated molecular weight of approximately 1695.2 g/mol .



Physicochemical Data Summary

While specific quantitative data for **Hibarimicin C** is not extensively detailed in publicly available literature, the table below summarizes the known information for the hibarimicin family and provides context for the expected properties of **Hibarimicin C**. Further detailed characterization is required to populate all fields for this specific analogue.



Property	Data for Hibarimicin C (or related hibarimicins)	Reference
Molecular Formula	С83Н110О36	Kajiura, T., et al. (1998). The Journal of Antibiotics, 51(4), 394-401.[1]
Appearance	Yellowish powder	Inferred from general descriptions of the hibarimicin complex.
Solubility	Soluble in methanol, DMSO	Inferred from typical solvents used in the extraction and analysis of similar natural products.
UV-Vis λmax	Data not available	Specific absorption maxima for Hibarimicin C are not detailed in the reviewed literature.
Specific Rotation [α]D	Data not available	The specific optical rotation for Hibarimicin C has not been reported in the reviewed literature.
Melting Point	Data not available	A specific melting point for Hibarimicin C is not provided in the reviewed literature.
¹ H and ¹³ C NMR Data	Data not available	While NMR studies have been conducted on the hibarimicin family to elucidate their structures, specific chemical shift data for Hibarimicin C are not readily available.

Experimental Protocols

The isolation and purification of **Hibarimicin C** involve a multi-step process beginning with the fermentation of the producing microorganism, followed by extraction and chromatographic



separation.

Fermentation of Microbispora rosea subsp. hibaria**

A detailed fermentation protocol would typically involve the cultivation of Microbispora rosea subsp. hibaria in a suitable liquid medium rich in carbon and nitrogen sources under controlled temperature and aeration for a specific period to allow for the production of the **hibarimicin c**omplex.

Isolation and Purification of Hibarimicin C

The following is a generalized protocol based on the methods described for the isolation of the **hibarimicin c**omplex.

- Extraction: The fermented broth is centrifuged to separate the mycelial cake from the supernatant. The mycelial cake is extracted with a polar organic solvent such as methanol or acetone. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between nbutanol and water.
- Column Chromatography: The butanol-soluble fraction, containing the hibarimicin complex, is then subjected to a series of chromatographic separations.
 - Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Sephadex LH-20 Chromatography: Fractions containing the hibarimicins are further purified on a Sephadex LH-20 column using methanol as the eluent.
- High-Performance Liquid Chromatography (HPLC): Final purification of Hibarimicin C is achieved by reversed-phase HPLC, typically using a C18 column with a water/acetonitrile or water/methanol gradient.





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Caption: Generalized workflow for the isolation and purification of **Hibarimicin C**.

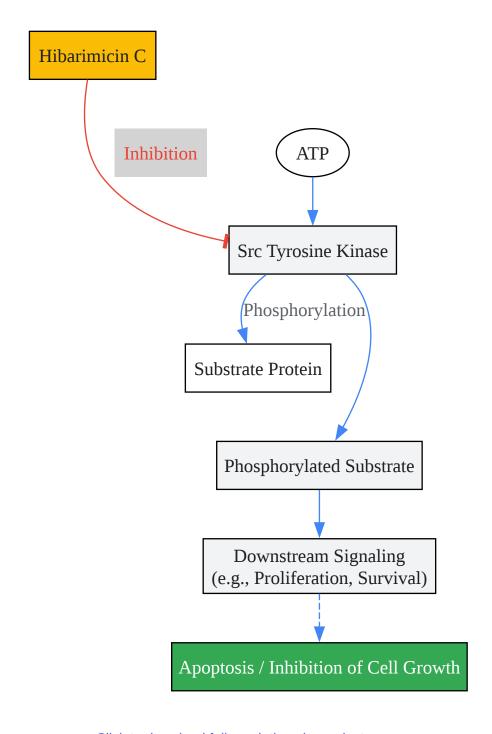
Biological Activity and Mechanism of Action

Hibarimicins, including **Hibarimicin C**, are known to be potent inhibitors of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Overactivity of Src kinase is implicated in the development and progression of various cancers.

Inhibition of Src Kinase Signaling Pathway

The antitumor activity of **Hibarimicin C** is attributed to its ability to inhibit the Src kinase signaling pathway. While the precise binding mode of **Hibarimicin C** to Src kinase has not been fully elucidated, studies on related hibarimicins suggest that it may act as a competitive inhibitor of ATP binding to the kinase domain of Src. This inhibition blocks the autophosphorylation and activation of Src, thereby preventing the phosphorylation of its downstream substrates. The disruption of this signaling cascade can lead to the inhibition of cell growth and the induction of apoptosis in cancer cells.





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Caption: Proposed mechanism of Src kinase inhibition by **Hibarimicin C**.

Conclusion

Hibarimicin C is a structurally complex natural product with significant potential as a therapeutic agent, particularly in oncology. Its mechanism of action as a Src tyrosine kinase inhibitor provides a strong rationale for its further development. This guide has summarized the



currently available information on its physicochemical properties and provided a framework for its isolation and biological evaluation. Further research is warranted to fully characterize **Hibarimicin C** and explore its full therapeutic potential.

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References

- 1. Signal transduction inhibitors, hibarimicins, A, B, C, D and G produced by Microbispora. I. Taxonomy, fermentation, isolation and physico-chemical and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
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